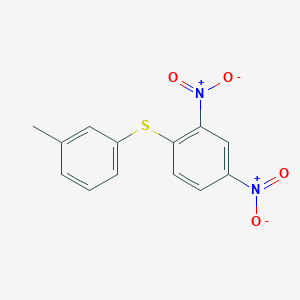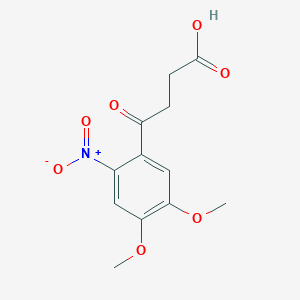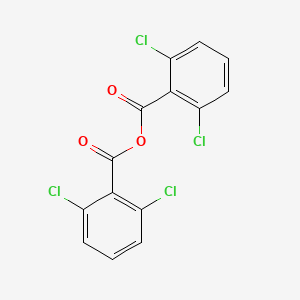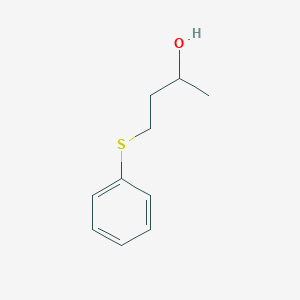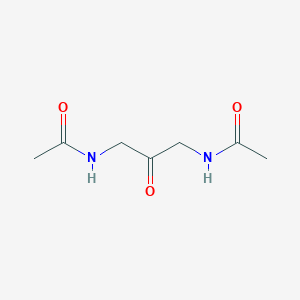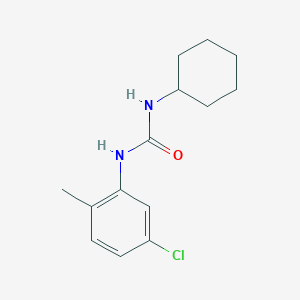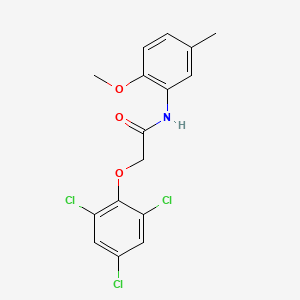![molecular formula C13H7Cl3N2O2 B11950711 2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine is an organic compound that belongs to the class of imines It is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can undergo various types of chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or methanol; mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or higher oxidation state derivatives.
Applications De Recherche Scientifique
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanocomposites with unique properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mécanisme D'action
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The presence of electron-withdrawing groups such as nitro and chloro groups can enhance the compound’s reactivity and binding affinity towards its targets.
Comparaison Avec Des Composés Similaires
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be compared with other similar compounds such as:
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-fluoro-5-nitrophenyl)amine
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(4-[(E)-2-phenyldiazenyl]phenyl)amine
These compounds share similar structural features but differ in the nature and position of substituents on the aromatic rings. The unique combination of substituents in N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H7Cl3N2O2 |
|---|---|
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-(2-chloro-5-nitrophenyl)-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-9-1-4-13(12(16)6-9)17-7-8-5-10(18(19)20)2-3-11(8)15/h1-7H |
Clé InChI |
KBLANUPDCVBLRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)

